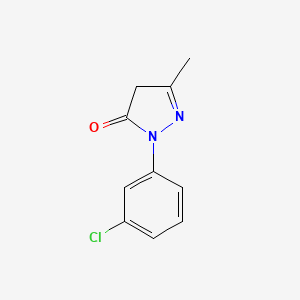

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Description

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS 90-31-3) is a pyrazolinone derivative with a chlorophenyl group at position 1 and a methyl group at position 2. Its molecular formula is C₁₀H₉ClN₂O, and it is widely used as a precursor in synthesizing anti-inflammatory agents and heterocyclic conjugates . The compound’s structure allows for diverse chemical modifications, making it valuable in medicinal chemistry. For instance, it reacts with indole-acridone adducts under microwave irradiation to form bioactive hybrids targeting cyclooxygenase-2 (COX-2) inhibition .

Properties

IUPAC Name |

2-(3-chlorophenyl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOMUJXIGYZENC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059006 | |

| Record name | 2-(3-Chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-31-3 | |

| Record name | 1-(3-Chlorophenyl)-3-methyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 90-31-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 2-(3-chlorophenyl)-2,4-dihydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(3-Chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route to 3-Methyl-2-pyrazolin-5-one Core

The foundational step in synthesizing 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is the preparation of the 3-methyl-2-pyrazolin-5-one core. This is commonly achieved via the condensation of methyl acetoacetate with hydrazine hydrate under controlled conditions.

- Methyl acetoacetate and methanol are mixed and heated to around 50 °C.

- Nitrogen gas is purged through the reaction mixture to create an inert atmosphere.

- Hydrazine hydrate is added dropwise over approximately 15 minutes.

- The reaction mixture is refluxed for about 3 hours.

- Upon completion, the mixture is cooled to 5-10 °C to precipitate the product.

- The solid is filtered, washed with cold methanol, and dried.

| Parameter | Details |

|---|---|

| Reactants | Methyl acetoacetate, Hydrazine hydrate |

| Solvent | Methanol |

| Temperature | 50 °C (initial), reflux later |

| Atmosphere | Nitrogen (inert) |

| Reaction time | 3 hours reflux |

| Yield | 97.3% |

| Product purity (HPLC) | 99.9% |

| Melting point | 220-222 °C |

This method yields high purity 3-methyl-2-pyrazolin-5-one as a white crystalline solid, confirmed by mass spectrometry and infrared spectroscopy.

Catalytic and Green Chemistry Approaches

Recent research has explored environmentally friendly methods for synthesizing substituted pyrazolinones, including this compound:

- Catalysis using cerium sulfate tetrahydrate (Ce(SO4)2·4H2O): This catalyst facilitates condensation reactions of aryl aldehydes with pyrazolinones in water/ethanol mixtures, offering high yields, short reaction times, and catalyst reusability.

- Ionic liquid catalysis under ultrasonic irradiation: Ionic liquids such as [HMIM]HSO4 have been used to catalyze condensation of aryl aldehydes and pyrazolinones at room temperature with excellent yields and mild conditions.

These methods can be adapted for the synthesis of this compound by selecting 3-chlorobenzaldehyde or 3-chlorophenyl hydrazine as starting materials.

Summary Table of Preparation Methods

Research Findings and Analytical Confirmation

- Purity and yield: The hydrazine hydrate method yields pyrazolinones with >97% yield and >99% purity by HPLC.

- Structural confirmation: Mass spectrometry and infrared spectroscopy confirm the structure and purity of synthesized compounds.

- Catalyst efficiency: Ce(SO4)2·4H2O and ionic liquids provide efficient, environmentally benign routes with good yields and operational simplicity.

- Versatility: Methods allow substitution with various aryl groups including 3-chlorophenyl, enabling synthesis of derivatives with potential bioactivity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Pyrazole derivatives.

Reduction: Hydrazine derivatives.

Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one exhibits notable antimicrobial properties. In a study evaluating its antibacterial efficacy, the compound was tested against various bacterial strains, showing significant inhibition zones compared to standard antibiotics. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory activities. In animal models, it has shown potential in reducing inflammation markers, suggesting its utility in treating conditions like arthritis and other inflammatory diseases. The pyrazolone structure is known for its ability to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory response .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has been evaluated for analgesic properties. Studies indicate that it can effectively alleviate pain through central and peripheral mechanisms, making it a candidate for pain management therapies .

Coordination Chemistry

Metal Complex Formation

this compound is capable of forming complexes with various transition metals. These metal complexes have been characterized using techniques such as FTIR spectroscopy and NMR, revealing insights into their structural properties and potential applications in catalysis and material science .

Table 1: Metal Complexes of this compound

| Metal Ion | Complex Type | Notable Properties |

|---|---|---|

| Mn(II) | Octahedral | Catalytic activity in oxidation reactions |

| Ni(II) | Square Planar | Enhanced stability and solubility |

| Cu(II) | Tetrahedral | Antimicrobial properties |

Synthetic Applications

Precursor for Synthesis

This compound serves as a versatile precursor in organic synthesis. It can be transformed into various derivatives that possess enhanced biological activities or novel physical properties. For instance, reactions with nucleophiles can yield substituted pyrazolones useful in drug development .

Dyes and Pigments

Due to its chromophoric nature, this compound is explored as a dye component in textiles and plastics. Its stability under light and heat makes it suitable for applications requiring durable coloration .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazolone derivatives including this compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study 2: Metal Complexes

Research conducted on the synthesis of metal complexes involving this pyrazolone revealed that the Cu(II) complex demonstrated significant catalytic activity in oxidative reactions. This finding suggests potential applications in green chemistry where efficient catalysts are essential .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Chlorophenyl Substituent Variations

1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS 14580-22-4)

- Structural Difference : Chlorine at the ortho (2-) position on the phenyl ring instead of meta (3-).

- This compound is used in dye intermediates and coordination chemistry .

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one

- Structural Difference : Chlorine at the para (4-) position and a phenyl group replacing the methyl at position 3.

- Impact : The para-chlorine enhances electron-withdrawing effects, stabilizing the pyrazolone ring. The phenyl group increases lipophilicity, influencing its applications in metal ion extraction and catalysis .

Functional Group Modifications

1-(Chloroacetyl)-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline

- Structural Difference : Chloroacetyl and thienyl substituents added to the pyrazoline core.

- Impact: The thienyl group introduces π-conjugation, altering electronic properties.

Edaravone (3-Methyl-1-phenyl-2-pyrazolin-5-one)

- Structural Difference : Phenyl group at position 1 without chlorine substituents.

- Impact : The absence of chlorine reduces electron-withdrawing effects, but Edaravone is a potent free radical scavenger used clinically for cerebral infarction. Radiolabeled analogs (e.g., ¹²⁵I derivatives) retain antioxidant properties but show altered biodistribution .

Anti-inflammatory and COX-2 Inhibition

- 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one : Forms conjugates with oxindole and acridone, showing COX-2 inhibition (IC₅₀ ~10–50 µM) .

- 1-(4-Chlorophenyl)-3-phenyl-pyrazol-5-one: Limited direct biological data, but structural analogs are used in metal coordination for catalytic applications .

- Edaravone: No direct COX-2 inhibition but protects against ischemia via radical scavenging (IC₅₀ for lipid peroxidation = 2.3 µM) .

Antioxidant Properties

Physicochemical Properties

Tautomerism and Stability

Biological Activity

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (also known as CMP) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article synthesizes diverse research findings to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H9ClN2O

- Molecular Weight : 208.64 g/mol

- Structural Characteristics : The compound features a chlorophenyl group and a pyrazolone moiety, which are critical for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is significant in the context of inflammatory responses.

Inhibition of COX Enzymes

A study demonstrated that derivatives of CMP showed enhanced COX-2 inhibitory profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The incorporation of heterocyclic moieties into derivatives of CMP resulted in improved COX-2 inhibition, with some compounds exhibiting IC50 values significantly lower than those of standard NSAIDs .

Pharmacological Effects

This compound has been evaluated for various pharmacological effects:

- Anti-inflammatory Activity : In vivo studies have shown that CMP effectively reduces inflammation in animal models, comparable to established anti-inflammatory agents .

- Analgesic Properties : The compound has demonstrated significant analgesic effects in formalin-induced pain models, indicating its potential utility in pain management .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| COX-2 Inhibition | Enhanced inhibition compared to diclofenac | |

| Anti-inflammatory | Significant reduction in inflammation | |

| Analgesic | Effective in pain models |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of CMP and its derivatives:

- Synthesis and Evaluation : A study synthesized various derivatives of CMP and assessed their anti-inflammatory activity. The most potent derivative exhibited an IC50 value significantly lower than that of indomethacin, highlighting the compound's therapeutic potential .

- Acute Toxicity Studies : Toxicity assessments conducted according to OECD guidelines indicated no mortality or significant behavioral changes at doses up to 2000 mg/kg in animal models, suggesting a favorable safety profile for CMP .

- Pharmacokinetic Studies : In vivo pharmacokinetic studies revealed a half-life of approximately 5.5 hours for CMP, with maximum serum concentration (Cmax) measured at 58.5 µg/mL following administration .

Future Directions

While existing research highlights the promising biological activities of this compound, further investigations are necessary to fully elucidate its mechanisms and therapeutic applications. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by CMP.

- Long-term Toxicity Assessments : Evaluating chronic exposure effects to establish comprehensive safety profiles.

- Clinical Trials : Initiating clinical trials to assess efficacy and safety in human subjects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one in laboratory settings?

- Methodological Answer : The compound is synthesized via condensation of 3-chlorophenylhydrazine with β-diketones (e.g., 3-methyl-2-butanone) under acidic conditions. Acetic acid is commonly used as a catalyst, with elevated temperatures (reflux) to drive the reaction to completion. Purification involves recrystallization or column chromatography to isolate the pyrazolinone derivative .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : A characteristic absorption peak at ~360 nm indicates the presence of the pyrazolinone radical, similar to edaravone analogs .

- NMR : Distinct proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.2–7.8 ppm) confirm substitution patterns .

- Mass Spectrometry : Molecular ion peaks at m/z 208–210 ([M+H]⁺) validate the molecular formula (C₁₀H₉ClN₂O) .

Q. What biological activities are associated with this compound?

- Methodological Answer : The compound exhibits radical scavenging activity, analogous to edaravone, by quenching hydroxyl radicals (•OH) and inhibiting lipid peroxidation. Its 3-chlorophenyl substitution enhances stability and interaction with biological targets like serotonin receptors, making it relevant in neuropharmacology studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in tautomeric forms observed in spectroscopic versus crystallographic data?

- Methodological Answer : Tautomerism (e.g., keto-enol equilibria) can lead to discrepancies. To address this:

- Perform solid-state ¹³C CP/MAS NMR and X-ray crystallography to confirm the dominant tautomer in the crystalline phase.

- Use computational methods (e.g., DFT at B3LYP/6-31G* level) to model tautomeric stability in the gas phase.

- Compare with solution-phase ¹H/¹³C NMR to assess solvent-dependent tautomer distribution .

Q. What experimental strategies optimize the radical scavenging activity of pyrazolinone derivatives?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring to enhance radical stabilization.

- In Vitro Assays : Measure •OH scavenging using the deoxyribose assay or ESR spectroscopy.

- In Vivo Models : Test neuroprotection in MPTP-induced Parkinson’s disease models, monitoring dopamine levels and microglial activation .

Q. How does the position of the chlorophenyl substituent influence bioactivity compared to other isomers?

- Methodological Answer :

- Meta (3-chloro) vs. Para (4-chloro) : Meta substitution improves steric compatibility with hydrophobic pockets in enzymes (e.g., lipoxygenase), enhancing inhibitory activity. Para isomers may exhibit altered absorption spectra due to extended conjugation .

- Experimental Validation : Compare IC₅₀ values in enzyme inhibition assays and ROS scavenging efficiency across isomers.

Data Contradiction Analysis

Q. How should researchers address variability in reported antioxidant efficacy across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control pH, temperature, and radical source (e.g., H₂O₂ vs. AAPH).

- Cross-Validate Models : Use both cell-free (e.g., DPPH assay) and cell-based (e.g., H₂O₂-induced oxidative stress in SH-SY5Y cells) systems.

- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects with scavenging rates to identify key molecular descriptors .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating neuroprotective effects?

- Methodological Answer :

- MPTP-Induced Neurotoxicity : Administer MPTP (10 mg/kg s.c.) to C57BL/6J mice, followed by the test compound. Assess dopaminergic neuron survival in the substantia nigra via tyrosine hydroxylase immunohistochemistry and behavioral tests (Rotorod) .

- Dosage Optimization : Use pharmacokinetic studies to determine blood-brain barrier penetration and optimal dosing intervals.

Structural and Mechanistic Insights

Q. What computational tools predict interactions between this compound and biological targets?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.